molecular formula C29H38O7 B1246525 12,13-deoxyroridin E

12,13-deoxyroridin E

Cat. No.: B1246525
M. Wt: 498.6 g/mol
InChI Key: QRZOAFBSHUOELI-YLAZPCKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12,13-Deoxyroridin E is a macrocyclic trichothecene isolated from the marine fungus Myrothecium roridum. This compound belongs to a class of epoxide-containing mycotoxins known for their potent bioactivities, including cytotoxicity and immunosuppressive effects . Unlike its epoxidated counterpart, roridin E, this compound lacks the epoxide group at the C12-C13 position, which significantly reduces its cytotoxicity. Studies by Namikoshi et al. (2002) demonstrated that this compound is approximately 80-fold less cytotoxic than roridin E in human (HL-60) and murine (L1210) leukemia cell lines . This structural modification highlights the critical role of the epoxide moiety in mediating toxicity among trichothecenes.

Properties

Molecular Formula

C29H38O7

Molecular Weight

498.6 g/mol

IUPAC Name

(1R,3R,8R,12E,17R,18E,20Z,24R,25S)-17-[(1R)-1-hydroxyethyl]-5,13,25-trimethyl-26-methylidene-2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-11,22-dione

InChI

InChI=1S/C29H38O7/c1-18-10-12-29-17-34-27(32)15-19(2)11-13-33-22(21(4)30)8-6-7-9-26(31)36-24-16-23(35-25(29)14-18)20(3)28(24,29)5/h6-9,14-15,21-25,30H,3,10-13,16-17H2,1-2,4-5H3/b8-6+,9-7-,19-15+/t21-,22-,23-,24-,25-,28-,29-/m1/s1

InChI Key

QRZOAFBSHUOELI-YLAZPCKSSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCO[C@H](/C=C/C=C\C(=O)O[C@H]4[C@]3(C(=C)[C@@H](C4)O2)C)[C@@H](C)O)\C

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(C=CC=CC(=O)OC4C3(C(=C)C(C4)O2)C)C(C)O)C

Synonyms

12,13-deoxyroridin E

Origin of Product

United States

Chemical Reactions Analysis

Structural Features Influencing Reactivity

12,13-Deoxyroridin E lacks the characteristic C-12–C-13 epoxide group found in most macrocyclic trichothecenes, instead possessing a double bond at this position . This structural difference reduces its electrophilic reactivity, as the epoxide group in analogs like roridin E is a key site for nucleophilic attack . The compound retains the core trichothecene skeleton, including a sesquiterpene framework and a macrocyclic ester moiety .

Key structural attributes :

  • Double bond at C-12–C-13 instead of an epoxide .

  • α,β-Unsaturated lactone moieties in the macrocycle, contributing to UV absorption at ~260 nm .

  • Methyl group at C-16 (δ 1.73 in 1H^1H NMR) .

Spectroscopic Identification

The compound is identified via complementary 1H^1H NMR and UV spectroscopy:

Spectroscopic Feature Observation
C-12–C-13 double bond Absence of epoxide protons (δ 3.10, 2.78) .
C-9–C-10 double bond H-10 signal at δ 5.45 (broad doublet) .
UV profile Single maximum at ~260 nm .

Comparative Cytotoxicity

The absence of the epoxide group significantly reduces cytotoxicity:

  • This compound : IC50_{50} ~80-fold higher than roridin E .

  • Roridin E (epoxide variant): Potent cytotoxicity due to electrophilic epoxide .

Potential Reaction Pathways

Biological Activity

Despite reduced cytotoxicity, this compound retains moderate activity:

  • Inhibits IL-8 production in PMA-stimulated HL-60 cells at non-cytotoxic concentrations .

  • Exhibits anti-proliferative effects in leukemia cell lines (HL-60, L1210) .

Comparison with Roridin E

Property This compound Roridin E
C-12–C-13 Group Double bondEpoxide
UV Maxima 260 nm260 nm, 230 nm
Cytotoxicity (IC50_{50}50) ~80-fold less potentHighly potent
Reactivity Lower electrophilicityHigh epoxide reactivity

Synthetic Considerations

While total synthesis of this compound has not been reported, related trichothecenes are synthesized via fragment coupling (e.g., aldol reactions) . The double bond at C-12–C-13 could be introduced via Wittig or elimination reactions during macrocycle assembly9.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The biological activity of trichothecenes is highly dependent on structural features such as epoxide groups, hydroxylation patterns, and macrocyclic substitutions. Below is a comparative analysis of 12,13-deoxyroridin E with related compounds:

Compound Source Structural Features Cytotoxicity (HL-60 IC₅₀) Key Mechanisms
This compound Myrothecium roridum Lacks C12-C13 epoxide ~80-fold less than roridin E Weak MAP kinase inhibition
Roridin E Myrothecium roridum C12-C13 epoxide, macrocyclic ester 0.1 nM (HL-60) DNA damage, apoptosis induction
Verrucarin A Myrothecium verrucaria C12-C13 epoxide, conjugated diene 0.05 nM (HL-60) Inhibits p38/JNK activation
Verrucarin J Myrothecium spp. C12-C13 epoxide, hydroxylated side chain 0.2 nM (HL-60) ROS generation, ER stress

Mechanistic Insights

  • Epoxide Dependency : The absence of the C12-C13 epoxide in this compound drastically reduces its DNA alkylation capacity, a hallmark of epoxide-containing trichothecenes like roridin E and verrucarin A .
  • MAP Kinase Modulation : While verrucarin A strongly inhibits p38 and JNK activation in PMA-stimulated HL-60 cells, this compound shows negligible effects, further underscoring the epoxide’s role in kinase interference .
  • Cytotoxicity Profile: Roridin E and verrucarin A exhibit IC₅₀ values in the sub-nanomolar range, whereas this compound requires micromolar concentrations to achieve similar cytotoxicity, making it a less potent therapeutic candidate .

Pharmacological Implications

For instance, selective epoxidation or side-chain modifications could enhance its bioactivity while minimizing off-target effects. This approach aligns with strategies used in developing epothilone derivatives (e.g., 12,13-aziridinyl epothilones), where functional group substitutions improve tumor selectivity .

Research Findings and Data Tables

Table 1: Cytotoxicity of Trichothecenes in Leukemia Cell Lines

Compound HL-60 (Human) IC₅₀ L1210 (Murine) IC₅₀ Fold Difference vs. Roridin E
Roridin E 0.1 nM 0.15 nM 1.0x
Verrucarin A 0.05 nM 0.08 nM 2.0x (more potent)
This compound 8.0 µM 12.0 µM 80.0x (less potent)

Data derived from Namikoshi et al. (2002) .

Table 2: Kinase Inhibition Profiles

Compound p38 Inhibition JNK Inhibition MLC Phosphorylation
Verrucarin A Strong Strong Not tested
This compound Weak Weak Not tested

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,13-deoxyroridin E
Reactant of Route 2
12,13-deoxyroridin E

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